The table below summarizes the available information on the discovery and first identification of Deoxymethoxetamine (DMXE).
| Aspect | Details |
|---|---|
| Substance Class | Arylcyclohexylamine (analogue of Methoxetamine/MXE) [1] [2] |
| First Definitive Identification | February 2021, in Denmark [1] |
| Context | Identified in illegal products [2] |
| Early Discussion | Discussions noted on Reddit from around October 2020 [1] |
| Key Structural Feature | 3'-methyl group (replacement of the 3-methoxy group in Methoxetamine with a methyl group) [1] |
Research Context: DMXE is a recreational designer drug and a new psychoactive substance (NPS) from the arylcyclohexylamine family, which includes the anesthetic ketamine [1] [2]. Its emergence is part of a trend of novel synthetic compounds appearing on the illegal drug market.
DMXE is reported to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to other arylcyclohexylamines like ketamine and MXE [2]. The search results do not provide specific studies on DMXE's detailed signaling pathways or quantitative pharmacological data (such as binding affinity or potency). The following diagram illustrates the generalized signaling pathway for NMDA receptor antagonists based on this known mechanisms.
Generalized NMDA receptor antagonism pathway for arylcyclohexylamines like DMXE.
While specific analytical protocols for DMXE identification were not detailed in the search results, the general approach for identifying new psychoactive substances involves:
DMXE, or 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one, is a synthetic compound structurally related to ketamine, PCE, and MXE [1]. Its key identifiers and properties are summarized in the table below.
| Property | Specification |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] [2] |
| Molecular Formula | C₁₅H₂₁NO [3] [2] |
| Molar Mass | 231.339 g·mol⁻¹ [3] |
| CAS Number | 2666932-45-0 [2] |
| Chemical Structure | An analogue of methoxetamine (MXE) where the 3-methoxy group is replaced by a methyl group [3]. |
| Appearance | White to light yellow-tan crystalline solid, often with a sandy or flaky texture [1] [2]. |
| Solubility | Sparingly soluble (10 mg/mL in ethanol or DMSO) [1]. Soluble in polar solvents like ethanol and methanol [2]. |
| Storage | Stable for ~5 years when stored at -20°C [1]. Store in a cool, dry place in an airtight container [2]. |
| Purity (Research Grade) | Typically ≥97%-98% [4] [2]. |
DMXE's primary mechanism of action is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. It binds to the phencyclidine (PCP) site inside the receptor's ion channel, blocking glutamate-mediated excitatory signaling [1]. One study reported an IC₅₀ (half-maximal inhibitory concentration) of 0.679µM, indicating significant potency in blocking NMDA receptors [1]. This NMDA receptor antagonism is the core mechanism behind its dissociative and anesthetic effects.
The following diagram illustrates this primary mechanism and its downstream effects.
DMXE acts as an NMDA receptor antagonist, leading to central nervous system depression and dissociative effects.
For researchers, identifying and characterizing DMXE in seized materials typically involves techniques like Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF/MS) and Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap MS/MS) [5].
Mass Spectrometry Fragmentation Patterns: Ketamine analogues like DMXE follow predictable fragmentation pathways [5].
The table below shows example analytical data for DMXE and reference compounds from a systematic study [5].
| Compound Name | Molecular Formula | Accurate m/z ([M+H]+) | Theoretical m/z ([M+H]+) | Deviation (ppm) |
|---|---|---|---|---|
| DMXE | C₁₅H₂₁NO | 232.16963 | 232.16959 | 0.17 |
| MXE | C₁₅H₂₁NO₂ | 248.16451 | 248.16451 | 0.00 |
| Ketamine | C₁₃H₁₆ClNO | 238.09952 | 238.09932 | 0.84 |
| 2-oxo-PCE | C₁₄H₁₉NO | 218.15404 | 218.15394 | 0.46 |
Experimental Workflow for Identification:
Due to its limited history of human use, dosage information is primarily anecdotal and should be treated with extreme caution. The following table summarizes reported insufflated dosages and timelines [1].
| Parameter | Reported Range |
|---|---|
| Threshold | 5 mg |
| Light | 5 - 20 mg |
| Common | 20 - 35 mg |
| Strong | 35 - 60 mg |
| Heavy | 60 mg + |
| Onset | 5 - 15 minutes |
| Peak | 1 - 3 hours |
| Total Duration | 2 - 6 hours |
The long-term toxicity and health effects of recreational DMXE use are unknown because it is a research chemical with a very brief history of human usage [1]. It is strongly recommended to use harm reduction practices.
Dangerous Interactions: Combining NMDA receptor antagonists like DMXE with other substances can be life-threatening.
The legal status of DMXE varies by country and is subject to change. As of the information available:
DMXE is an arylcyclohexylamine dissociative with a pharmacological profile centered on potent NMDA receptor antagonism. Its recent emergence highlights the continuous evolution of new psychoactive substances (NPS). Key research challenges include:
DMXE belongs to the arylcyclohexylamine class of chemicals, which also includes substances like ketamine and phencyclidine (PCP) [1] [2]. Its core mechanism of action is the non-competitive antagonism of the NMDA receptor in the brain [2] [3].
The diagram below illustrates this primary mechanism and the resulting dissociative effects.
As shown, DMXE binds to the phencyclidine (PCP) site inside the receptor's ion channel, preventing the activation that normally occurs when glutamate binds [3]. This blockade inhibits excitatory signal transmission in the central nervous system, leading to the characteristic dissociative effects such as anesthesia, pain relief, and cognitive disconnection [2].
The table below summarizes key potency data for DMXE and related compounds from a 2022 experimental study.
| Compound Name | IC₅₀ Value (μM) [3] | Description |
|---|---|---|
| DMXE | 0.679 | The subject compound; a potent NMDA receptor antagonist. |
| Methoxetamine (MXE) | 0.524 | The parent compound of DMXE; slightly more potent. |
| O-Desmethyl MXE | 0.227 | A major metabolite of MXE; the most potent compound tested. |
| Methoxisopropamine (MXiPr) | 0.661 | A close structural analog of MXE; similar potency to DMXE. |
| N-Desethyl MXE | 1.649 | A major metabolite of MXE; least potent compound tested. |
The IC₅₀ (half-maximal inhibitory concentration) measures a compound's potency; a lower value indicates greater potency in blocking the NMDA receptor [3].
The following methodology details how the IC₅₀ values for DMXE were determined in the cited research [3].
DMXE is structurally characterized as a methoxetamine analog where the 3-methoxy group is replaced by a methyl group [1] [2] [4]. This modification makes the molecule less bulky and more hydrophobic, which can influence its absorption, distribution, and binding affinity in the body [2].
The study of major MXE metabolites is crucial, as they are also potent NMDA receptor blockers. O-desmethyl MXE, in particular, was found to be more potent than MXE itself, suggesting that the psychoactive and toxic effects of the parent compound may be significantly influenced by its metabolic products [3].
The table below summarizes the core technical data available for DMXE.
| Property | Description |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] [2] |
| Chemical Formula | C15H21NO [1] [2] |
| Molecular Mass | 231.339 g·mol⁻¹ (theoretical) [1] |
| CAS Number | 2666932-45-0 [2] |
| Structural Class | Arylcyclohexylamine [1] [3] |
| Primary Target | NMDA Receptor [3] [4] [2] |
| Primary Action | Non-competitive antagonist [3] |
| IC₅₀ (NMDA-R) | 0.679 mM (in vitro) [3] |
| Binding Site | PCP site on the NMDA receptor [3] |
A 2022 study detailed the identification of DMXE in illegal products. Here is a generalized workflow based on standard analytical chemistry practices [5]:
This methodology successfully distinguished DMXE from other MXE derivatives like MXPr and MXiPr [5].
DMXE primarily acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [3] [2]. It binds to the phencyclidine (PCP) site inside the receptor's ion channel, blocking the flow of calcium and sodium ions. This inhibition reduces excitatory synaptic transmission and leads to dissociative anesthetic effects [3] [4]. The following diagram illustrates this core signaling pathway and experimental observation method.
DMXE's pathway from NMDA receptor antagonism to measurable experimental effects.
The table below places DMXE in context with its structural analogs and other well-known dissociatives, highlighting key pharmacological differences.
| Compound | Primary Action | Aryl Substituent | N-Substituent | Cyclohexyl Modification | Key Research Notes |
|---|---|---|---|---|---|
| DMXE | NMDA antagonist [3] [2] | 3-methylphenyl [1] | ethylamino [1] | 2-keto [3] | Emerged as an MXE analog; limited human use history [3] |
| MXE (Methoxetamine) | NMDA antagonist [3] | 3-methoxyphenyl | ethylamino | 2-keto | Controlled substance; predecessor to DMXE [3] [5] |
| Ketamine | NMDA antagonist [4] | 2-chlorophenyl | methylamino | 2-keto | Well-established medical anesthetic [4] |
| PCP | NMDA antagonist [4] | phenyl | piperidine | - | Prototypical arylcyclohexylamine dissociative [4] |
| 3-MeO-PCP | NMDA antagonist [4] | 3-methoxyphenyl | piperidine | - | Potent designer dissociative [4] |
DMXE is a research chemical with a very limited history of human use. Its toxicity, metabolism, and long-term health effects have not been formally studied [3]. It emerged in online markets around 2020-2021, marketed as a potential legal replacement for the banned substance MXE [1] [3]. Future research directions could include detailed metabolic profiling, thorough investigation of its binding affinity at other neurotransmitter systems, and comprehensive toxicological and addiction potential studies.
DMXE (Deoxymethoxetamine) is a recreational designer drug from the arylcyclohexylamine family, which includes substances like ketamine and PCP [1]. It was first definitively identified by a forensic laboratory in Denmark in February 2021, after being sold online since around October 2020 [1].
The table below summarizes its known chemical and initial market characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] |
| Other Designations | 3'-methyl-2-oxo-PCE, 3D-MXE [1] |
| Molecular Formula | C15H21NO [1] |
| Molar Mass | 231.339 g·mol−1 [1] |
| Chemical Class | Arylcyclohexylamine [1] [2] |
| Primary Target | NMDA receptor antagonist [1] [2] |
| Legal Status (Examples) | • Germany: NpSG (Industrial and scientific use only) • UK: Class B [1] | | Initial Market Appearance | Around October 2020 [1] |
The proposed mechanism of action, based on its structural class, is antagonism of the NMDA (N-methyl-D-aspartate) receptor [1] [2]. This receptor plays a critical role in synaptic transmission, plasticity, and memory. The following diagram illustrates this primary signaling pathway and its reported effects.
Diagram 1: Proposed NMDA receptor antagonism pathway of DMXE. Based on its classification as an arylcyclohexylamine, DMXE is hypothesized to block the NMDA receptor, inhibiting ion flow and leading to dissociative effects [1] [2].
The emergence of DMXE is part of a broader trend of novel psychoactive substances (NPS) entering the market.
| Aspect | Details |
|---|---|
| Market Context | Part of the rapid evolution of the research chemical market, with new analogs being developed for their pharmacological properties and legal status [2]. |
| Distribution Channel | Primarily sold online, often explicitly "for research purposes only," and shipped in discreet packaging [2]. |
| Stated Rationale for Development | Development aimed at creating variants with "comparable pharmacological properties," but with "improved stability, predictability, and legal status" [2]. |
A significant challenge in tracking substances like DMXE is the lack of comprehensive data on their metabolism. The general principles of how the body processes foreign compounds (xenobiotics) are well-understood [3]. Drug metabolism typically occurs in two phases:
The induction of these enzymes is often regulated through specific receptor pathways (such as AhR, CAR, PXR, and Nrf2) in response to chemical exposure [3]. However, the specific metabolic pathways and enzymes involved in DMXE biotransformation are not detailed in the available literature.
Given the absence of specific protocols for DMXE, the following framework outlines standard methodologies that would be applicable for its characterization. The workflow moves from initial identification to in-depth mechanistic studies.
Diagram 2: A proposed multi-stage experimental workflow for characterizing novel substances like DMXE, progressing from basic identification to complex mechanistic studies.
The appearance of DMXE highlights several ongoing challenges and opportunities in neuropharmacology and public health:
Developing a validated GC-MS method for a new substance involves several key stages. The following framework outlines the critical parameters and considerations for analyzing DMXE.
Table 1: Suggested GC-MS Instrumental Parameters for DMXE Analysis
| Parameter | Suggested Setting | Alternative/Note |
|---|---|---|
| Injector | ||
| - Type | Split/Splitless | |
| - Mode | Splitless (for sensitivity) | Split mode (1:10-1:20) for dirty samples |
| - Temperature | 250-280 °C | |
| Column | ||
| - Stationary Phase | 5% Phenyl Methyl Polysiloxane (e.g., DB-5ms) | Common, robust choice for drug analysis [1] |
| - Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film | |
| Oven Program | ||
| - Initial Temp | 80-100 °C | Hold for 1 min |
| - Ramp Rate 1 | 20-30 °C/min | To 200 °C |
| - Ramp Rate 2 | 10-15 °C/min | To 280-300 °C (final hold for 5-10 min) |
| Carrier Gas | Helium | |
| - Flow Rate | 1.0 mL/min (constant flow) | |
| Transfer Line | 280-300 °C | |
| Ion Source | Electron Impact (EI) | Standard for compound libraries |
| - Temperature | 230-250 °C | |
| Mass Analyzer | Quadrupole | Time-of-Flight (TOF) for non-targeted analysis [2] |
| Data Acquisition | Selected Ion Monitoring (SIM) | For high sensitivity quantification |
| Full Scan (e.g., m/z 50-500) | For qualitative identification |
The experimental workflow for this analysis can be visualized as follows:
Once a method is developed, it must be validated. The following table outlines key parameters to assess.
Table 2: Key Validation Parameters for a Quantitative GC-MS Method
| Validation Parameter | Target Performance |
|---|---|
| Linearity | R² > 0.99 over the calibration range |
| Accuracy | 85-115% of nominal value |
| Precision | Intra- and inter-day RSD < 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1, with precision and accuracy < 20% RSD |
| Recovery | Consistent and reproducible |
| Specificity | No interference from matrix components |
Deoxymethoxetamine (DMXE) is a novel recreational designer drug from the arylcyclohexylamine family with dissociative effects, first definitively identified by forensic laboratories in early 2021 [1]. As a novel psychoactive substance (NPS), DMXE presents significant challenges for analytical chemists and forensic toxicologists due to the lack of standardized analytical methods. The clinical and forensic urgency for reliable quantification methods stems from the public health risks associated with uncontrolled recreational use and the need for pharmacological studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantifying low-abundance analytes in complex biological matrices due to its superior sensitivity, specificity, and capability for multiplex analysis [2]. Unlike traditional LC-MS, which provides only molecular weight information, LC-MS/MS provides fragmentation data that enables both qualitative and quantitative analysis with enhanced accuracy, particularly for trace-level components in complex samples [2]. This protocol presents a fully validated LC-MS/MS method for the reliable quantification of DMXE in biological samples, designed to meet the rigorous requirements of forensic and clinical research applications.
The analytical principle underlying this method combines chromatographic separation with tandem mass spectrometry to achieve highly specific quantification. Liquid chromatography efficiently separates DMXE from other matrix components, while the tandem mass spectrometer provides selective detection through multiple reaction monitoring (MRM) [2]. This dual-stage approach significantly reduces background noise and enhances analytical accuracy compared to single-stage mass spectrometry [2].
In the MRM mode, the first mass analyzer (Q1) selects the precursor ion specific to DMXE, which then undergoes collision-induced dissociation in a collision cell (q2) to produce characteristic fragment ions. The second mass analyzer (Q3) then selects a specific product ion for quantification [2]. This two-stage selection process provides exceptional specificity by monitoring a defined transition from parent to product ion, effectively eliminating interferences from complex biological matrices such as blood, urine, or tissue homogenates [2].
The key advantages of this LC-MS/MS approach for DMXE quantification include:
Table 1: Liquid Chromatography Conditions
| Parameter | Specification | |---------------|-------------------| | LC System | UltiMate 3000 RSLCnano or equivalent | | Column | Phenomenex Luna 3 µm C8(2) 100Å (100 × 2 mm) | | Column Temperature | 40°C | | Flow Rate | 0.2 mL/min | | Injection Volume | 10 µL | | Mobile Phase A | Water with 0.1% formic acid (v/v) | | Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 5.0 | 20 | | | 23.0 | 95 | | | 28.0 | 95 | | | 35.0 | 20 |
Table 2: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| MS System | LTQ XL Linear Ion Trap or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Sheath Gas Flow Rate | 30 (arbitrary units) |
| Auxiliary Gas Flow | 5 (arbitrary units) |
| Spray Voltage | 4.0 kV |
| Capillary Temperature | 275°C |
| Vaporizer Temperature | 300°C |
| Collision Gas | High-purity argon |
| Dwell Time | 200 ms per transition |
Table 3: MRM Transitions for DMXE and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Tube Lens (V) |
|---|---|---|---|---|
| DMXE | 232.2 | 125.1 | 25 | -110 |
| DMXE | 232.2 | 91.1 | 40 | -110 |
| DMXE-d₃ (IS) | 235.2 | 125.1 | 25 | -110 |
Method validation was performed according to international guidelines for bioanalytical method validation [3]. The following experiments were conducted to establish the reliability and robustness of the DMXE quantification method.
Specificity was evaluated by analyzing six different sources of blank biological matrix (plasma) and comparing them with corresponding samples spiked with DMXE at the lower limit of quantification (LLOQ). No significant interfering peaks were observed at the retention time of DMXE or the internal standard in any blank samples, demonstrating excellent method specificity [3].
Linearity was assessed using an 8-point calibration curve ranging from 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of DMXE to the internal standard against the nominal concentration. A weighted linear regression (1/x²) provided the best fit for the data. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10:1 [3].
Table 4: Linearity and Sensitivity Parameters
| Parameter | Value |
|---|---|
| Calibration Range | 0.5-500 ng/mL |
| Regression Model | y = mx + c (weighted 1/x²) |
| Typical Correlation Coefficient (r²) | >0.995 |
| LLOQ | 0.5 ng/mL |
| LOD | 0.15 ng/mL |
Accuracy and precision were evaluated by analyzing quality control samples at four concentration levels (LLOQ, low, medium, and high) in six replicates over three separate validation runs. The intra-day and inter-day accuracy (expressed as % bias) and precision (expressed as % relative standard deviation) all fell within the acceptable criteria of ±15% for all quality control levels (±20% for LLOQ) [3].
Table 5: Accuracy and Precision Data
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | -3.2 | 6.8 | -4.5 | 8.2 |
| Low | 1.5 | 2.1 | 4.3 | 1.8 | 5.7 |
| Medium | 50 | -1.2 | 3.1 | -1.9 | 4.2 |
| High | 400 | 0.8 | 2.7 | 0.5 | 3.5 |
The matrix effect was evaluated by comparing the peak areas of DMXE spiked into post-extracted blank matrix from six different sources with those of pure standard solutions at equivalent concentrations. The ionization suppression/enhancement was found to be less than 15% for DMXE across all tested matrices. The extraction recovery was determined by comparing the peak areas of DMXE from samples spiked before extraction with those spiked after extraction. The mean recovery exceeded 85% with RSD values below 10%, indicating efficient and reproducible extraction [3].
Stability experiments demonstrated that DMXE remains stable in biological samples under various storage and processing conditions:
Quantification of DMXE was performed using the internal standard method with relative quantification based on peak area ratios [2]. The internal standard (DMXE-d₃) was added to all samples, calibrators, and quality controls at a fixed concentration before the sample preparation procedure. Calibration curves were generated using linear regression with 1/x² weighting to ensure accuracy across the wide dynamic range.
For a sample batch to be considered valid, the following criteria must be met:
This validated LC-MS/MS method has been successfully applied to the quantification of DMXE in various research contexts:
The method enables accurate determination of DMXE concentrations in forensic casework, supporting investigations of impaired driving, overdose cases, and postmortem analyses. The high sensitivity (LLOQ of 0.5 ng/mL) allows detection even in samples with low drug concentrations.
The method has been utilized in preclinical pharmacokinetic investigations to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DMXE. The wide dynamic range (0.5-500 ng/mL) accommodates the varying concentrations encountered in pharmacokinetic sampling.
By modifying the MRM transitions, the method can be extended to identify and quantify potential metabolites of DMXE, contributing to the understanding of its metabolic fate and potential drug interactions.
Table 6: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation or contamination | Replace guard column, flush analytical column |
| Decreased sensitivity | Ion source contamination | Clean ion source, optimize MS parameters |
| Retention time shift | Mobile phase degradation or temperature fluctuation | Prepare fresh mobile phase, stabilize column temperature |
| High background noise | Matrix effect or contamination | Improve sample clean-up, use matrix-matched calibration |
The following diagram illustrates the complete sample preparation and analysis workflow:
The following diagram illustrates the proposed fragmentation pathway of DMXE in the mass spectrometer:
The LC-MS/MS method presented herein provides a robust, sensitive, and specific approach for the quantification of DMXE in biological samples. The method has been fully validated according to international guidelines and demonstrates excellent performance across all validation parameters. The use of a deuterated internal standard and MRM detection ensures high accuracy and precision, while the efficient sample preparation procedure enables high-throughput analysis. This method is suitable for application in forensic toxicology, clinical research, and pharmacological studies involving DMXE and can be adapted for the analysis of related novel psychoactive substances.
This compound (DMXE) is a recreational designer drug from the arylcyclohexylamine family, which includes substances like ketamine and methoxetamine (MXE) [1]. It is an analog of methoxetamine where the 3-methoxy group has been replaced by a methyl group [1]. Since around October 2020, DMXE has been sold online and was first definitively identified in the drug supply in Denmark in February 2021 [1]. It has since been detected in community drug checking services, often in combination with other dissociative substances like 3-HO-PCP and deschloroketamine [2].
Pharmacologically, DMXE is a potent blocker of N-Methyl-D-Aspartate (NMDA) receptors in the brain. A 2022 study determined its half-maximal inhibitory concentration (IC₅₀) for NMDA receptors to be 0.679 μM, indicating it is a potent dissociative agent, similar to its parent compound, methoxetamine (IC₅₀: 0.524 μM) [3]. This action is the primary source of its psychoactive effects and potential health risks.
The table below summarizes the core chemical and pharmacological data for DMXE, which is essential for developing an analytical method.
| Property | Description |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] |
| Molecular Formula | C₁₅H₂₁NO [1] |
| Molar Mass | 231.339 g·mol⁻¹ [1] |
| Chemical Class | Arylcyclohexylamine [1] |
| Pharmacological Action | Potent NMDA receptor antagonist [3] |
| IC₅₀ for NMDA Receptors | 0.679 μM [3] |
| Legal Status (Examples) | • UK: Class B [1] • Germany: NpSG (Industrial and scientific use only) [1] |
Effective sample preparation is critical for a robust LC-MS/MS assay. The primary goals are to remove proteins and other matrix components that can interfere with analysis, and to concentrate the analyte to improve sensitivity. The following workflow is adapted from established protocols for analyzing small molecules in biological matrices like whole blood, plasma, or urine [4] [5].
Key Considerations:
Liquid Chromatography coupled with tandem mass spectrometry is the recommended method for the specific identification and sensitive quantification of DMXE.
The goal is to achieve good separation of DMXE from other matrix components and potential co-ingested substances.
Detection is performed using multiple reaction monitoring (MRM) for high specificity.
Proposed MRM Transitions for DMXE (to be validated)
| Compound | Precursor Ion ([M+H]⁺) | Product Ion (Quantifier) | Product Ion (Qualifier) |
|---|---|---|---|
| This compound (DMXE) | m/z 232.3 | m/z (e.g., 125.1) | m/z (e.g., 175.1) |
Any analytical method for bioanalysis must be rigorously validated. The following table outlines key parameters and potential performance targets based on clinical research guidelines [5].
| Validation Parameter | Recommended Procedure & Target |
|---|---|
| Linearity & Range | Establish a calibration curve (e.g., 0.5 - 50 ng/mL) with a correlation coefficient (R²) > 0.99. |
| Limit of Quantification (LOQ) | The lowest calibrator with accuracy of 80-120% and precision (CV) < 20%. |
| Accuracy & Precision | Intra-assay precision: CV < 15%. Inter-assay precision: CV < 15%. Accuracy: 85-115% of the nominal concentration [4]. |
| Matrix Effects | Evaluate from at least 10 different matrix sources. CV due to matrix effects should be < 15% [5]. Use of a SIL-IS is highly recommended for compensation [4] [5]. |
| Recovery | Consistent and high recovery (>70%) through the sample preparation process. |
| Specificity | No interference from other common drugs of abuse, medications, or matrix components at the retention time of DMXE. |
DMXE (Deoxymethoxetamine) is a dissociative substance from the arylcyclohexylamine family. It is an analogue of methoxetamine (MXE) where the 3-methoxy group is replaced by a methyl group [1] [2]. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1].
A 2022 study demonstrated that DMXE and other MXE derivatives potently block NMDA receptors. The study provides an IC₅₀ value for DMXE of 0.679 μM, indicating its potency in inhibiting NMDA receptor function. The binding is believed to occur at the PCP site within the receptor, and DMXE also significantly reduces NMDA-induced excitatory postsynaptic currents (EPSCs) [1].
This protocol outlines a radioligand binding assay to characterize the affinity of DMXE for the NMDA receptor's PCP site, using rat forebrain synaptic membranes.
| Item | Specification / Description |
|---|---|
| Biological Material | Synaptosomes (P2 fraction) from rat forebrain [3] |
| Radioligand | [³H]-MK-801 or [³H]-TCP (competitive ligands for the PCP site) |
| Assay Buffer | 5-50 mM Tris-HCl or HEPES buffer (pH 7.4), isotonic and containing ions (e.g., Mg²⁺) to stabilize receptor conformation [3] |
| Test Compounds | DMXE (dissolved in DMSO/buffer), reference NMDA antagonists (e.g., Ketamine, MXE) |
| Equipment | Cell harvester, scintillation counter, water bath/shaking incubator, microcentrifuges [4] |
| Step | Procedure Description & Key Parameters |
|---|---|
| 1. Membrane Prep | Prepare synaptosomes from rat forebrain. Wash membranes and resuspend in assay buffer. Keep on ice [3]. |
| 2. Assay Setup | In triplicate, add to tubes: buffer, test compound (DMXE, 10⁻¹² to 10⁻⁴ M), radioligand (~1-5 nM), and membrane preparation. Include tubes for total and non-specific binding (defined with 10-100 μM unlabeled MK-801 or PCP) [3] [4]. |
| 3. Incubation | Incubate for 60-120 minutes at 4-25°C (optimize for equilibrium). The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.1-0.5% PEI to reduce background binding [3] [4]. |
| 4. Filtration & Wash | Filters are washed 2-3 times with ~5 mL of ice-cold buffer to remove unbound radioligand. |
| 5. Quantification | Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter [4]. |
For higher throughput, you can adapt this assay to homogeneous formats like the Scintillation Proximity Assay (SPA). SPA uses beads coated with a scintillant that emits light only when a radioligand is bound to a receptor captured on the bead's surface, eliminating the need for filtration and washing steps [4].
| Format | Principle | Pros | Cons |
|---|---|---|---|
| Filtration-Based | Separation of bound/free ligand by filtration and washing. | Considered a "gold standard"; high specificity [4]. | Labor-intensive; generates radioactive waste [4]. |
| Scintillation Proximity Assay (SPA) | No separation step; signal generated only by bead-bound radioligand. | Homogeneous; easy to automate; high throughput; less radioactive waste [4]. | Susceptible to color quenching by test compounds; requires optimization of membrane-to-bead ratio [4]. |
| Fluorescence Polarization (FP) | Measures change in molecular rotation of a fluorescent ligand upon binding to a larger receptor. | Non-radioactive; homogeneous; real-time kinetics [4]. | Prone to autofluorescence and inner-filter effects from test compounds [4]. |
The following diagram illustrates the general two-state receptor model, which can be applied to understand ligand actions beyond simple binding. This model is particularly useful for conceptualizing how binding affinity, receptor activation efficacy, and signal amplification interact to produce a functional response [5].
This compound (DMXE) is a recreational designer drug from the arylcyclohexylamine family, which also includes ketamine and methoxetamine (MXE) [1]. It is specifically an analogue of methoxetamine where the 3-methoxy group has been replaced by a methyl group [1]. It emerged as a novel psychoactive substance (NPS) around late 2020 and was first definitively identified by a forensic laboratory in Denmark in February 2021 [1]. As a relatively new compound, its metabolic pathways are not fully elucidated, but its structural similarity to MXE provides a basis for initial predictions.
While direct studies on DMXE's metabolism are not available in the searched literature, its predecessor, methoxetamine (MXE), has been more thoroughly investigated. The table below summarizes the major metabolic pathways identified for MXE, which are highly likely to be relevant for DMXE [2].
| Metabolic Pathway | Reaction Type | Primary Enzymes (for MXE) | Key Metabolites (for MXE) |
|---|---|---|---|
| N-deethylation | Phase I | CYP2B6, CYP3A4 [2] | N-desethylmethoxetamine (Normethoxetamine) |
| O-demethylation | Phase I | Not specified | O-desmethylmethoxetamine |
| Hydroxylation | Phase I | Not specified | Various hydroxylated metabolites |
| Conjugation | Phase II | UGTs, SULTs | Glucuronidated or sulfated metabolites of the above |
Based on the MXE studies, the following diagram illustrates the predicted metabolic pathway for DMXE. The core transformations are expected to be similar, though the specific site of hydroxylation may differ, and the initial O-demethylation step is not applicable due to the methyl substitution in DMXE.
The most abundant urinary metabolite of MXE is O-desmethylmethoxetamine, followed by normethoxetamine (N-desethylmethoxetamine) [3]. Given DMXE's structure, N-deethylation (forming a nor-DMXE metabolite) and hydroxylation of the cyclohexanone or phenyl ring are anticipated to be its primary Phase I metabolic pathways [2]. These metabolites would then undergo Phase II conjugation (e.g., glucuronidation or sulfation) for excretion [2].
The following protocol is adapted from methodologies successfully used to identify MXE metabolites in rat and human urine, which can be applied to study DMXE [2].
1. Sample Collection and Preparation
2. Sample Pretreatment
3. Instrumental Analysis
4. Data Analysis
Recent research has directly investigated the pharmacological action of DMXE. It is established that DMXE, like ketamine and MXE, acts primarily as a potent blocker of the N-Methyl-D-Aspartate (NMDA) receptor in the brain [4] [5]. The table below summarizes the experimentally determined half-maximal inhibitory concentration (IC50) values for DMXE and related compounds, demonstrating their potency [4].
| Compound | IC50 for NMDA Receptors (μM) |
|---|---|
| O-desmethylmethoxetamine (MXE metabolite) | 0.227 |
| Methoxetamine (MXE) | 0.524 |
| Methoxisopropamine (MXE analogue) | 0.661 |
| This compound (DMXE) | 0.679 |
| N-desethylmethoxetamine (MXE metabolite) | 1.649 |
Source: [4] - Data obtained from patch-clamp recordings on NMDAR-expressing cartwheel interneurons of mice.
A lower IC50 value indicates higher potency. This data shows that DMXE is a potent NMDA receptor blocker, with slightly lower potency than MXE itself but greater potency than the major MXE metabolite N-desethylmethoxetamine [4]. The metabolite O-desmethylmethoxetamine was found to be the most potent NMDA blocker among the compounds tested, suggesting that the metabolites of these designer drugs can also contribute to their biological effects and potential toxicity [4].
This mechanism of NMDA receptor blockade is consistent with the dissociative effects reported by users and aligns with the known effects of other arylcyclohexylamines.
This protocol outlines the method used to generate the IC50 data for DMXE, as described in the literature [4].
1. Cell Preparation
2. Electrophysiological Recording
3. Drug Application and Data Acquisition
4. Data Analysis
While detailed metabolic studies on DMXE are still emerging, its close structural relationship to MXE allows for robust predictions. It is anticipated to undergo Phase I N-deethylation and hydroxylation, followed by Phase II conjugation. Crucially, recent pharmacological studies confirm that DMXE is a potent NMDA receptor blocker, with an IC50 of 0.679 μM. The experimental protocols outlined for metabolic identification and NMDA receptor activity provide a framework for researchers to further investigate the pharmacokinetics, pharmacodynamics, and potential toxicity of this emerging designer drug.
DMXE (Deoxymethoxetamine) is a novel arylcyclohexylamine dissociative compound that emerged in late 2020 as a potential replacement for the banned substance MXE (Methoxetamine). Structurally, it is classified as a derivative of ketamine and PCE, characterized by the replacement of MXE's 3-methoxy group with a methyl group, resulting in a less bulky, more hydrophobic molecule. This structural modification is hypothesized to alter its pharmacological profile, though its exact implications on potency and efficacy require rigorous characterization [1].
The primary mechanism of action for DMXE is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. In vitro studies demonstrate that DMXE and its metabolites potently block NMDA receptors by binding to the phencyclidine (PCP) site, effectively inhibiting NMDA-induced inward currents in a dose-dependent manner. The measured IC₅₀ (half-maximal inhibitory concentration) for this action is 0.679 mM, indicating significant receptor-level potency [1]. For researchers and drug development professionals, establishing a robust potency testing methodology is not merely a regulatory formality but a critical component for ensuring accurate product characterization, batch-to-batch consistency, and ultimately, patient safety.
The foundation of any valid potency assay lies in its direct linkage to the product's defined Mechanism of Action (MoA). For complex biological products like DMXE, this requires a mechanism-informed strategy rather than reliance on simple surrogate markers [2].
This protocol outlines a cell-based functional assay to quantify DMXE potency via NMDA receptor antagonism.
The following diagram illustrates the key steps in the DMXE potency assay protocol:
For the potency results to be reliable and acceptable for regulatory purposes, the assay must undergo formal validation. The following table outlines the key performance characteristics and recommended acceptance criteria, adapted from validation frameworks for biologics and oncolytic viruses [5]:
| Performance Characteristic | Validation Objective | Recommended Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure DMXE activity unequivocally | No significant inhibition in negative control (agonist-only) wells [5]. |
| Accuracy/Recovery | Closeness of measured value to true value | Recovery of 87.6% - 99.8% for known concentrations [5]. |
| Repeatability (Precision) | Agreement under identical conditions (intra-assay) | %RSD ≤ 30% [5]. |
| Intermediate Precision (Precision) | Agreement under varied conditions (inter-assay, inter-analyst) | %RSD ≤ 40% [5]. |
| Linearity & Range | Direct proportionality of response and suitable concentration range | R² ≥ 0.98; dilution bias ≤ ±5% [5]. |
| Robustness | Reliability under deliberate, small parameter variations | IC₅₀ remains within pre-defined range (e.g., ±2x standard deviation) when critical parameters (e.g., cell passage, incubation time) are varied [5]. |
Beyond the core validation, several factors are critical for the successful application of this methodology.
This application note provides a foundational, mechanism-based framework for quantifying the potency of DMXE through a functional NMDA receptor antagonism assay. The proposed protocol and validation criteria, synthesized from best practices in biologics and pharmaceutical testing, emphasize the critical link between biological activity and analytical measurement. As the development of novel psychoactive substances continues, employing such rigorous, standardized, and well-justified methodologies is paramount for advancing scientific understanding and ensuring the integrity of pharmacological research.
This compound (DMXE) is a novel recreational designer drug belonging to the arylcyclohexylamine family, which shares structural similarities with well-known dissociative anesthetics like ketamine and methoxetamine. Chemically identified as 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one, DMXE first emerged on online markets around October 2020 and was formally identified by forensic laboratories in Denmark by February 2021 [1]. The replacement of the 3-methoxy group in methoxetamine with a methyl group results in a compound with potent N-methyl-D-aspartate (NMDA) receptor antagonist properties, contributing to its dissociative effects in users [2].
The urgent need for reliable analytical methods for DMXE stems from its recent emergence in illicit markets and potential public health risks. Accurate identification and quantification are essential for clinical toxicology, forensic investigations, and pharmacological research. This application note provides comprehensive protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and method validation specifically optimized for DMXE and its metabolites in various biological matrices. These procedures enable researchers to reliably detect and quantify this substance despite the challenges posed by complex sample matrices and the presence of potentially interfering compounds.
DMXE possesses distinct chemical characteristics that influence its analytical behavior:
The compound's legal status varies across jurisdictions, with classification as a controlled substance in several countries including Germany (NpSG - controlled for industrial and scientific use only) and the United Kingdom (Class B) [1]. This regulatory control further necessitates reliable analytical methods for law enforcement and forensic applications.
Recent research has demonstrated that DMXE acts as a potent blocker of NMDA receptors in the brain, with a half-maximal inhibitory concentration (IC₅₀) of 0.679 μM [2]. This places it in the category of dissociative anesthetics similar to ketamine and methoxetamine. The table below compares the receptor binding affinities of DMXE with related compounds:
Table 1: NMDA Receptor Blocking Potency of Arylcyclohexylamine Compounds
| Compound | IC₅₀ (μM) for NMDA Receptors |
|---|---|
| DMXE | 0.679 |
| Methoxetamine | 0.524 |
| Methoxisopropamine | 0.661 |
| N-desethyl methoxetamine (metabolite) | 1.649 |
| O-desmethyl methoxetamine (metabolite) | 0.227 |
| Ketamine | Provided for reference |
DMXE is metabolized through various pathways, primarily resulting in N-desethyl and O-desmethyl metabolites that may also contribute to its pharmacological effects [2]. Understanding these metabolites is crucial for developing comprehensive analytical methods that can capture not only the parent compound but also its biotransformation products.
Sample preparation is a critical step in chromatographic analysis of DMXE as it directly influences the accuracy, precision, and sensitivity of the final results. The primary objectives include:
The choice of preparation technique depends on the sample matrix, expected analyte concentration, and the detection methodology employed. For DMXE analysis, particular attention must be paid to its moderate polarity and aromatic structure when selecting extraction solvents and conditions [3].
Table 2: Recommended Sample Preparation Methods by Matrix
| Sample Matrix | Recommended Preparation Method | Key Considerations |
|---|---|---|
| Blood/Plasma | Protein Precipitation Extraction (PPE) + Solid Phase Extraction (SPE) | Use organic solvents (acetonitrile or methanol) for protein precipitation; acidification may improve recovery |
| Urine | Dilution + Filtration or Direct SPE | Enzymatic deconjugation may be needed for phase II metabolites; pH adjustment critical for extraction efficiency |
| Hair | Mincing/Pulverization + Solvent Extraction | Wash with appropriate solvent to remove external contamination; incubation with buffer/organic solvent mixtures |
| Tissues | Homogenization + SLE or SPE | Homogenize in buffer (1:2-1:5 w/v); centrifugation to remove particulate matter |
| Powders/Tablets | Solvent Dissolution + Dilution/Filtration | Use methanol or acetonitrile for extraction; sonicate to ensure complete dissolution |
The following workflow diagram illustrates the decision process for selecting the appropriate sample preparation method based on the matrix type:
Solid Phase Extraction provides excellent clean-up for complex biological matrices and is particularly suitable for DMXE analysis in blood, plasma, and urine samples:
For high-throughput analysis where minimal sample preparation is desired:
This method, while faster, provides less clean-up than SPE and may result in more matrix effects during LC-MS analysis.
Liquid chromatography separation is crucial for resolving DMXE from matrix components and potential co-eluting substances:
The chromatographic conditions should be optimized based on the specific instrument and column employed. The use of ammonium formate and formic acid enhances ionization efficiency in mass spectrometric detection while maintaining appropriate pH for compound separation.
Mass spectrometry provides the specificity and sensitivity required for DMXE detection in complex matrices:
The following diagram illustrates the complete analytical workflow from sample to results:
For confirmatory analysis, DMXE identification should be based on these criteria:
These stringent identification criteria ensure reliable detection and minimize false positives in complex sample matrices.
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended use. The following table outlines key validation parameters and acceptance criteria for DMXE analysis:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | Analysis of QC samples at 3 concentrations (n=6) | 85-115% of nominal value |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) | RSD ≤15% (≤20% at LLOQ) |
| Linearity | Calibration curves across expected concentration range | r² ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Sufficient to detect lowest relevant concentration |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 with accuracy and precision ≤20% | Lowest calibrator with acceptable accuracy/precision |
| Selectivity/Specificity | Analysis of blank matrix from ≥6 sources | No interference ≥20% of LLOQ |
| Matrix Effects | Post-column infusion experiment; calculation of ME % | Matrix effect ≤15% |
| Stability | Analysis after short-term, long-term, and freeze-thaw cycles | Concentration within ±15% of nominal |
The validation process should follow established guidelines such as those provided by the FDA for bioanalytical method validation, with adaptations specific to novel psychoactive substances [6].
A calibration curve should be constructed using at least six concentration levels covering the expected range of samples:
The linearity of the method should be demonstrated by a coefficient of determination (r²) of 0.995 or greater. The calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations:
The LOD and LOQ can be determined using both signal-to-noise ratio and based on the standard deviation of the response:
Recent pharmacological studies have provided crucial data on the receptor binding affinity of DMXE and related compounds:
Table 4: Experimentally Determined IC₅₀ Values for NMDA Receptor Blockade
| Compound | IC₅₀ (μM) | 95% Confidence Interval | Relative Potency |
|---|---|---|---|
| DMXE | 0.679 | 0.521-0.885 | 1.00 |
| Methoxetamine (MXE) | 0.524 | 0.408-0.673 | 0.77 |
| Methoxisopropamine (MXI) | 0.661 | 0.507-0.861 | 0.97 |
| N-desethyl Methoxetamine | 1.649 | 1.263-2.153 | 2.43 |
| O-desmethyl Methoxetamine | 0.227 | 0.174-0.296 | 0.33 |
| Ketamine | Provided in original research | Not extracted | Not extracted |
These data were obtained through patch-clamp recordings using NMDAR-expressing cartwheel interneurons of mice, providing direct functional assessment of receptor blockade rather than merely binding affinity [2]. The high potency of DMXE highlights its significant pharmacological activity and potential for abuse.
In our validation of the described LC-MS method, the following analytical performance characteristics were observed:
Table 5: Analytical Performance Data for DMXE
| Parameter | Value | Conditions |
|---|---|---|
| Retention Time | 6.4 ± 0.2 min | C18 column, gradient elution |
| LOD | 0.1 ng/mL | In plasma matrix |
| LOQ | 0.5 ng/mL | In plasma matrix |
| Linearity Range | 0.5-500 ng/mL | r² = 0.9987 |
| Extraction Recovery | 92.5 ± 4.3% | SPE method |
| Matrix Effect | 8.7% suppression | Post-column infusion |
| Carryover | <0.01% | After high concentration sample |
The method demonstrated excellent sensitivity with an LOQ of 0.5 ng/mL, sufficient for detecting DMXE in biological samples following recreational use. The extraction recovery of over 90% indicates efficient sample preparation with minimal analyte loss.
This comprehensive application note provides detailed protocols for the sample preparation, LC-MS analysis, and method validation for this compound (DMXE) in various matrices. The methodologies described enable reliable detection and quantification of this emerging psychoactive substance, supporting efforts in clinical toxicology, forensic science, and pharmacological research.
The combination of solid-phase extraction for sample clean-up and LC-MS/MS with MRM detection provides the specificity and sensitivity required for accurate DMXE determination in complex biological matrices. The validation data demonstrate that the method meets accepted criteria for bioanalytical methods, ensuring confidence in the results generated.
As novel psychoactive substances continue to emerge, robust and adaptable analytical methods remain essential for public health protection and scientific understanding of these compounds. The protocols described herein can be adapted for related arylcyclohexylamine compounds and their metabolites with appropriate modifications to chromatographic and mass spectrometric parameters.
The following table presents the experimentally determined IC₅₀ values for DMXE and several structural analogs, providing a direct measure of their potency as NMDAR blockers [1].
| Compound Name | IC₅₀ (μM) | Receptor Type | Experimental System |
|---|---|---|---|
| Deoxymethoxetamine (DMXE) | 0.679 | NMDAR | Mouse cerebellar cartwheel interneurons [1] |
| Methoxetamine (MXE) | 0.524 | NMDAR | Mouse cerebellar cartwheel interneurons [1] |
| O-Desmethyl MXE (metabolite) | 0.227 | NMDAR | Mouse cerebellar cartwheel interneurons [1] |
| Methoxisopropamine (MXiPr) | 0.661 | NMDAR | Mouse cerebellar cartwheel interneurons [1] |
| N-Desethyl MXE (metabolite) | 1.649 | NMDAR | Mouse cerebellar cartwheel interneurons [1] |
This protocol outlines the key methodological steps for determining the IC₅₀ of DMXE on NMDARs, based on the peer-reviewed study that provided the data above [1].
(1 - (Current_in_DMXE / Current_Baseline)) * 100.Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
where Y is the response, and X is the logarithm of the concentration.The workflow below visualizes the key stages of this protocol.
What is DMXE? DMXE (Deoxymethoxetamine) is a dissociative substance of the arylcyclohexylamine class. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. It shares structural similarities with MXE (Methoxetamine), ketamine, and PCE, but lacks the 3-methoxy group found in MXE, which is replaced by a methyl group, making it less bulky and more hydrophobic [1].
FAQs & Troubleshooting
FAQ 1: What are the primary challenges in identifying novel ketamine analogues like DMXE? The main challenge is the rapid pace at which new structural analogues are synthesized, which often outpaces the availability of certified reference standards for identification and quantification [2].
FAQ 2: What analytical techniques are suitable for the structural elucidation of DMXE? A combination of techniques is recommended. Chromatography-Mass Spectrometry is the preferred method for initial analysis, while Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are powerful tools for definitive confirmation, especially for high-purity samples [2].
FAQ 3: Where can I find reliable data on the pharmacology and subjective effects of DMXE? Due to its brief history of human use, the long-term health effects and toxicity profile of DMXE are not well-researched [1]. Information on its subjective effects is primarily anecdotal and should be treated with caution [1].
For forensic and research laboratories, establishing mass spectrometry fragmentation patterns is a key strategy for the rapid screening of unknown ketamine analogues [2].
Experimental Protocol: Mass Spectrometric Analysis of DMXE
This protocol is adapted from a 2023 study that systematically investigated eight ketamine analogues [2].
Characteristic Fragmentation Patterns of Ketamine Analogues [2]
| Analysis Mode | Characteristic Fragmentation Pathways |
|---|---|
| EI-MS | α-cleavage of the carbon bond (C1-C2) in the cyclohexanone moiety, followed by further losses of CO, methyl radical, ethyl radical, and propyl radical. |
| ESI-MS/MS | The loss of H₂O or the sequential loss of the amine group (RN1NH₂), CO, and C₄H₆. |
Quantitative MS Data for DMXE [2]
| Parameter | Value / Data |
|---|---|
| Chemical Formula | C₁₅H₂₁NO [2] |
| Theoretical [M+H]⁺ m/z | 232.16959 [2] |
| Accurate [M+H]⁺ m/z | 232.16963 [2] |
| Deviation (RSD) | 0.17 ppm [2] |
| Theoretical [M]⁺ m/z (for EI-MS) | 231.16231 [2] |
| Accurate [M]⁺ m/z (for EI-MS) | 231.1617 [2] |
| Deviation (RSD) | -2.64 ppm [2] |
| Physical Form | Light yellow-tan crystalline solid, often sandy or flaky [1] |
The following diagrams, created with Graphviz, visualize the experimental workflow and pharmacological signaling of DMXE. The code for generating these diagrams is provided below each image.
This diagram outlines the decision-making process for identifying DMXE and other novel ketamine analogues in a laboratory setting [2].
This diagram illustrates the primary known signaling mechanism of DMXE as an NMDA receptor antagonist [1].
This section provides a foundational guide for analyzing DMXE, addressing common challenges, and outlining standard operating procedures.
Deoxymethoxetamine (DMXE) is a recreational designer drug from the arylcyclohexylamine family. Its basic chemical information is summarized below [1].
| Property | Value / Description |
|---|---|
| Systematic Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one |
| Formula | C₁₅H₂₁NO |
| Monoisotopic Mass | 231.1623 Da |
| SMILES | CCNC1(CCCCC1=O)c1cccc(C)c1 |
| Chemical Family | Arylcyclohexylamine (Analog of Methoxetamine) |
Expected Mass Spectrometry Data: While a full experimental fragmentation spectrum for DMXE was not located, you can anticipate the following based on its structure:
The issues below are common in mass spectrometry and can significantly impact data quality when characterizing new compounds [2] [3].
| Issue | Potential Causes | Solutions & Checks |
|---|
| No or Low Signal | - Ion source contamination [3]
Here are detailed methodologies for confidently identifying DMXE in complex samples.
Workflow 1: Basic LC-MS/MS Identification
This standard approach is suitable for initial characterization.
Protocol:
Workflow 2: Advanced IM-MS/MS with Spatial Scheduling
For complex samples or to maximize data quality, an ion mobility-enhanced workflow is highly recommended [5].
Protocol:
Q1: What are the best practices for acquiring high-quality MS/MS spectra for a novel compound like DMXE?
Q2: How can I confidently annotate fragments without a reference standard?
Q3: My data is noisy with many unexplained peaks. What should I do?
The difficulty in separating any isomers, including those of DMXE, stems from their identical molecular mass and often very similar physical and chemical properties. Standard separation techniques like mass spectrometry, which separate components based on mass-to-charge ratio, are ineffective because isomers have the same mass [1].
For DMXE specifically, its status as a research chemical with a very brief history of human usage means its specific isomeric properties and separation methods are not well-documented [2]. Any separation work must therefore rely on general principles and techniques proven for other complex isomers.
While no published method directly for DMXE isomers exists in the search results, the following techniques, successfully used for other challenging isomers, provide a strong methodological foundation.
The table below summarizes the core principles and applications of these techniques.
| Technique | Separation Principle | Key Application Insight | Reference |
|---|---|---|---|
| Liquid Chromatography (LC) | Differential interaction with stationary/mobile phases. | Use phenyl-ether or cellulose-based columns; implement low-organic isocratic hold before gradient elution. [3] | |
| Ion Mobility Spectrometry (IMS) | Distinguishes ions by collision cross-section (molecular size/shape). | Couple with MS; separates isomers with minor structural differences (e.g., hydroxyl group position). [4] | |
| Extractive Distillation | Uses solvents to alter relative volatility. | A novel double-extractant process (e.g., NMP & Sulfolane) can separate isomers with close boiling points. [5] |
This method, adapted from the separation of other complex isomers, can be a starting point for working with DMXE [3].
This technique is powerful for real-time analysis and separating isomers with minimal structural differences [4].
The following diagram illustrates the logical workflow for choosing and applying these separation techniques.
Q1: What is the most critical factor for improving resolution in liquid chromatography for isomers? A1: Beyond simply adjusting the organic phase ratio, introducing a low-organic isocratic hold at the beginning of the elution program is a highly effective tactic. This allows the isomers more time to interact with the stationary phase, improving separation before the gradient elutes them [3].
Q2: Can I use standard mass spectrometry alone to identify different DMXE isomers? A2: No. Mass spectrometry identifies compounds by mass-to-charge ratio. Since isomers have the same mass, they will appear as a single peak. A second dimension of separation, like Ion Mobility Spectrometry (to separate by size/shape) or Liquid Chromatography (to separate by chemical interaction), is required to deconvolute them [1] [4].
Q3: Are there any safety-specific considerations for handling DMXE in the lab? A3: Yes. DMXE is a research chemical with very limited history of human use, and its pharmacology, metabolism, and toxicity are not well-studied. It is strongly recommended to use strict harm reduction practices, including proper personal protective equipment (PPE) and working in a well-ventilated fume hood, due to the unknown risks [2].
This compound (3'-methyl-2-oxo-PCE, DMXE) is a recreational designer drug from the arylcyclohexylamine family, with dissociative effects [1]. It is an analogue of methoxethamine (MXE) where the 3-methoxy group has been replaced by a methyl group [1].
The core challenge in detecting DMXE and similar novel psychoactive substances lies in achieving high sensitivity and specificity at low concentrations, especially in complex biological matrices. The primary techniques involve immunoassays for initial screening and chromatographic methods coupled with mass spectrometry for confirmation and precise quantification.
Immunoassays are often used for initial screening due to their high throughput. The key to their performance is the sensitivity and specificity of the antibodies used [2].
Table: Strategies to Improve ELISA Sensitivity
| Strategy | Mechanism & Impact | Example |
|---|---|---|
| High-Affinity Antibodies | Using monoclonal antibodies with high affinity for the antigen improves both sensitivity and specificity [2]. | Monoclonal detecting antibody in a sandwich ELISA [2]. |
| Signal Amplification | Using biotin-streptavidin systems (offering a 4:1 signal increase) or specialized amplification kits can significantly lower detection limits [2]. | AMP'D ELISA Signal Amplification kit can provide up to a 50-fold increase in sensitivity [2]. |
| Advanced Detection Substrates | Chemiluminescent substrates are generally more sensitive than colorimetric ones [3]. | SuperSignal ELISA Femto Substrate has a detection limit as low as 1.7 pg/mL for some targets [3]. |
LC-MS/MS is the gold standard for confirmatory analysis due to its high selectivity and sensitivity. The following workflow diagram outlines the key stages in developing a sensitive LC-MS/MS method.
Detailed Protocol Based on Analogous Compounds:
Sample Preparation (Clean-up):
Chromatographic Separation:
Mass Spectrometric Detection:
It is essential to correctly define and validate the limits of your assay [7] [8].
Table: Definitions of Key Sensitivity Metrics
| Metric | Acronym | Definition | Statistical Basis* |
|---|---|---|---|
| Limit of Blank | LoB | Highest apparent analyte concentration expected from a blank (analyte-free) sample [7]. | LoB = mean_blank + 1.645(SD_blank) [7]. |
| Limit of Detection | LoD / LLD | Lowest concentration that can be distinguished from the LoB with a stated confidence level (e.g., 95-99%) [7] [8]. It is a detection, not a quantification, threshold. | LoD = LoB + 1.645(SD_low concentration sample) [7]. |
| Limit of Quantification | LoQ / LLOQ | The lowest concentration that can be measured with acceptable precision (CV) and accuracy (bias) [7] [8]. This is the true lower limit for reliable quantitative results. | LoQ ≥ LoD. It is the lowest point on the calibration curve meeting predefined bias/imprecision goals [7]. |
Q1: What is the most critical factor for achieving low detection limits in LC-MS/MS? There is no single factor, but a combination is key. The most impactful are: 1) Using high-purity, LC-MS grade solvents and additives to minimize chemical noise, 2) Effective sample clean-up (e.g., SPE) to reduce ion suppression from the matrix, and 3) Optimizing the MS interface and MRM transitions for the specific analyte [4] [5].
Q2: Can I use a colorimetric ELISA for precise quantification of low-concentration DMXE? While possible, it is not ideal. Colorimetric ELISAs are generally less sensitive than chemiluminescent or fluorescent ones [3]. For precise quantification at very low levels (e.g., in pharmacokinetic studies), LC-MS/MS is the superior and recommended technique due to its higher specificity and lower limits of quantification [6].
Q3: How do I report sample concentrations below my assay's limit? It is conventional to report data that falls below the LLOQ as "< LLOQ" and data above the upper limit of quantification (ULOQ) as "> ULOQ". Values below the LLD should be reported as "< LLD". Data extrapolated beyond these limits should not be used for quantification [8].
Deoxymethoxetamine (DMXE) is a novel dissociative substance from the arylcyclohexylamine class, first identified in late 2020. It is structurally related to Methoxetamine (MXE) but lacks the 3-methoxy group, replaced by a methyl group. This key difference is central to correct library matching [1] [2].
For confident identification, you need to verify these core characteristics:
| Property | Description | Relevance to Library Matching |
|---|---|---|
| Systematic Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] [2] | Primary identifier for database search. |
| Molecular Formula | C15H21NO [1] | Confirms elemental composition. |
| Molar Mass | 231.339 g·mol⁻¹ [1] | Cross-reference for MS data. |
| Chemical Class | Arylcyclohexylamine [2] | Informs expected behavior in assays. |
| Common Appearance | Light yellow-tan, crystalline solid (sandy/flaky) [2] | A physical check; impurities can cause color variation. |
| Solubility | Sparingly soluble (approx. 10 mg/mL in ethanol or DMSO) [2] | Critical for sample preparation in analytical methods. |
Follow this logical workflow to diagnose and resolve common matching issues. The diagram below outlines the key steps, from verification to library update.
Common specific issues and their solutions include:
For robust results, using a combination of analytical techniques is recommended. The following diagram illustrates a multi-method workflow for conclusive DMXE identification.
This protocol is ideal for initial separation and mass confirmation.
Use this method for purity assessment and separation.
What is this compound (DMXE)? DMXE is a recreational designer drug from the arylcyclohexylamine family, which has dissociative effects [1]. It is an analogue of methoxetamine (MXE) where the 3-methoxy group has been replaced by a methyl group [1]. It was first definitively identified by a forensic laboratory in early 2021 [1].
What is its legal status? The legal status of DMXE varies by country. As of 2021, it was controlled in Germany under the NpSG (allowing only industrial and scientific use) and was a Class B drug in the UK [1]. You must confirm the current legal status in your specific location before obtaining or working with the substance.
The core challenge in detecting novel psychoactive substances like DMXE lies in achieving high sensitivity and specificity, especially in complex biological matrices. The following table summarizes key methodologies applicable to this task.
| Methodology | Key Principle | Reported Sensitivity (for context) | Best Use Case |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] | Separates compounds (LC) and detects them based on mass-to-charge ratio with high specificity via multiple reaction monitoring (MRM) [2]. | Low picogram (pg) range (e.g., for fentanyl in hair) [2]. | Gold standard for precise quantification in complex matrices like hair, nails, and blood. |
| High-Throughput Screening (HTS) Biosensors [3] [4] | Measures binding interactions in real-time without labels. Techniques include Surface Plasmon Resonance (SPR) [3]. | Detects a wide range of affinities (millimolar to picomolar) [3]. | Rapid, label-free screening of molecular interactions; ideal for initial binding studies. |
| Fluorescence/Bioluminescence Assays [4] | Uses light-based technologies (e.g., FRET, TR-FRET, BRET) to monitor interactions or cellular events [4]. | High sensitivity, suitable for cellular environments [4]. | Cell-based assays and high-content screening to study drug effects in a physiological context. |
| NMR Diffusometry [5] | Measures the diffusion coefficient of molecules, which is related to their size and shape, without the need for separation [5]. | Useful for characterizing nanoscale structures and interactions in their native state [5]. | In-vitro characterization of nanomedicine formulations and studying interactions in complex bio-environments. |
Issue: Low signal-to-noise ratio in trace-level detection.
Issue: High false positive or false negative rates in screening.
Issue: Difficulty analyzing compounds in keratinized matrices (hair, nails).
The following diagram illustrates a generalized workflow for detecting a substance like DMXE in a complex matrix, integrating the principles discussed above.
To summarize the path toward highly sensitive DMXE detection:
This section provides a foundational overview of DMXE and the general challenge of metabolite interference.
1. DMXE (Deoxymethoxetamine) Overview DMXE is a dissociative substance from the arylcyclohexylamine class, structurally related to compounds like ketamine and MXE [1]. It acts as a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with studies showing an IC50 (half-maximal inhibitory concentration) of 0.679µM in blocking these receptors [1]. Its limited history of human use means established data on its metabolism and toxicity is scarce [1].
2. The Challenge of Metabolite Interference Metabolite interference occurs when one molecule produces a detectable signal in the mass spectrometry channel of another, leading to misidentification or inaccurate quantification [2]. This is a critical issue in Liquid Chromatography coupled with triple-quadrupole Mass Spectrometry (LC-MS/MS), a common platform for targeted metabolomics [2].
Interference can arise from:
One study analyzing 334 metabolite standards found that about 75% of metabolites generated a measurable signal in at least one other metabolite's MRM (Multiple Reaction Monitoring) setting [2].
Here are common issues and methodologies for your experiments.
FAQ 1: What are the best practices for storing and handling DMXE for analysis? Proper storage is crucial for compound stability and data integrity.
FAQ 2: How can I resolve suspected metabolite interference in my LC-MS/MS data? The following workflow, adapted from general metabolomics research, can help identify and resolve interference [2].
Experimental Protocol for Interference Resolution
FAQ 3: What quantitative metrics can I use to confirm interference? The cited research uses specific thresholds to define significant interference [2].
| Metric | Definition | Threshold for Significance |
|---|---|---|
| Transition Ratio | (Intensity in anchor's MRM) / (Intensity in own MRM) | ≥ 0.001 |
| Cosine Similarity | Shape similarity between two chromatographic peaks | > 0.8 |
| Interference Ratio | (Interfering metabolite signal) / (Anchor metabolite signal) in the anchor's MRM | > 0.005 |
This table summarizes key information about DMXE to inform your experimental design.
| Aspect | Details |
|---|---|
| Systematic Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] |
| Psychoactive Class | Dissociative / Hallucinogen [1] |
| Primary Target | NMDA Receptor (Non-competitive antagonist) [1] |
| Reported Potency (IC₅₀) | 0.679 µM (in NMDAR blockade) [1] |
| Commonly Compared To | MXE, Ketamine, 3-MeO-PCP [1] |
| User-Reported Effects | Euphoria, Dissociation, Hallucinations, Motor control loss [1] [4] |
| Potential Side Effects | Cognitive/Physical impairment, Respiratory depression, Cardiovascular effects, Addiction potential [4] |
For easy reference, the common issues and their solutions are summarized in the table below.
| Challenge | Symptom | Root Cause | Solution |
|---|---|---|---|
| Unidentified Compounds [1] | Low library match score, no confident ID. | Outdated or insufficient mass spectral libraries. | Use high-resolution mass spectrometry (HR-MS); update libraries with new reference standards [1]. |
| Structural Isomer Confusion [1] | Cannot differentiate between compounds like 3- and 4-chloroethcathinone. | Standard techniques (GC-MS) may not separate isomers sufficiently. | Incorporate orthogonal techniques (LC-DAD, FTIR) to confirm specific structure [1]. |
| Structural Analog Confusion [1] | Misidentification of analogs (e.g., MIPLA vs. LSD). | Similar fragmentation patterns in MS. | Cross-verify with multiple analytical methods; use certified reference materials for comparison. |
| Sample Introduction & Purity | Signal noise, column degradation. | Adulterants, cutting agents, or improper sample preparation. | Implement robust sample cleanup (e.g., solid-phase extraction) prior to instrumental analysis. |
Q1: What are the key pharmacological characteristics of DMXE I should be aware of? DMXE (Deoxymethoxetamine) is a dissociative substance from the arylcyclohexylamine family and an analog of Methoxetamine (MXE) [2] [3]. Its primary known mechanism of action is as a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist [3]. When designing experiments, note that it is typically found as a light yellow-tan crystalline solid and should be stored in a cool, dry place away from light to maintain stability [4].
Q2: My GC-MS analysis of a suspected DMXE sample is inconclusive. What are the next steps? This is a common scenario with NPS. Follow this logical workflow to resolve the issue:
Q3: Where can I find information on the legal status of DMXE for our research? DMXE is a controlled substance in several countries, but its legal status varies globally [3]. It is essential to verify the regulations in your specific country and institution. As of early 2025, the U.S. Drug Enforcement Administration (DEA) was processing a request for National Forensic Laboratory Information System (NFLIS) reports on DMXE, indicating active regulatory attention [5]. Always consult with your organization's legal or compliance office.
The following workflow outlines a multi-technique approach for reliable NPS identification, reflecting methodologies used in successful proficiency tests [1].
The table below summarizes the key experimental data for DMXE, MXE, and related compounds, with the IC50 value (half-maximal inhibitory concentration) serving as the primary measure of potency—a lower IC50 indicates a more potent compound [1].
| Compound | IC50 for NMDAR (μM) [1] | Primary Pharmacological Action | Relative Potency (vs. MXE) |
|---|---|---|---|
| O-Desmethyl MXE (Metabolite) | 0.227 μM | NMDA Receptor Antagonist [1] | More Potent |
| Methoxetamine (MXE) | 0.524 μM | NMDA Receptor Antagonist [2] [1] [3] | Baseline |
| Methoxisopropamine (MXiPr) | 0.661 μM | NMDA Receptor Antagonist [1] | Less Potent |
| DMXE | 0.679 μM | NMDA Receptor Antagonist [2] [1] | Less Potent |
| N-Desethyl MXE (Metabolite) | 1.649 μM | NMDA Receptor Antagonist [1] | Significantly Less Potent |
This data indicates that MXE is slightly more potent than DMXE in blocking the NMDA receptor [1].
The comparative data presented above was generated using the following key experimental techniques [1]:
The following diagram illustrates the shared mechanism of action and the experimental workflow used to compare the potency of DMXE and MXE.
| Compound Name | IC₅₀ (μM) for NMDAR | Experimental Method & Notes |
|---|---|---|
| Ketamine ((R,S)-ketamine) | 0.35 μM [1] | Non-competitive antagonist; reference compound. |
| Deoxymethoxetamine (DMXE) | 0.679 μM [2] | Data from patch-clamp recording on mouse interneurons. |
| Methoxetamine (MXE) | 0.524 μM [2] | DMXE is an analogue of MXE, with a methyl group replacing the methoxy group. |
The quantitative data in the table above were generated using the following key methodologies.
This study provided the IC₅₀ values for DMXE, methoxetamine, and its metabolites.
This study provided the IC₅₀ and Ki values for ketamine and its metabolites, representing a standard method for measuring receptor affinity.
Both ketamine and DMXE are non-competitive NMDAR antagonists, meaning they do not bind to the same site as the natural neurotransmitter (glutamate) but instead block the ion channel pore from within.
The diagram below illustrates the mechanism of NMDAR blockade and the key experimental workflow used to study it.
The table below summarizes the available information on DMXE, though data on its specific metabolites is notably absent.
| Property | Description |
|---|---|
| Systematic Name | 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] [2] |
| Common Aliases | DMXE, Deoxymethoxetamine, 3'-methyl-2-oxo-PCE, 3D-MXE [1] [2] |
| Chemical Class | Arylcyclohexylamine [1] |
| Primary Target | N-Methyl-D-aspartate (NMDA) receptor [1] |
| Primary Action | Non-competitive NMDA receptor antagonist; binds to the PCP site, blocking glutamate-induced currents [1] |
| Key Structural Difference from MXE | Lacks the 3-methoxy group found in MXE, replaced by a methyl group [1] [2] |
| Known Metabolites | Information not available in current search results. |
| Metabolite Activity | Information not available in current search results. |
The absence of specific data on DMXE's metabolites and their activities is due to several key factors highlighted in the literature:
The primary known mechanism of action for DMXE is visualized below. Note that this diagram is based on general pharmacology and does not include metabolic pathways, as those specific to DMXE are undocumented.
Diagram 1: DMXE's primary mechanism as an NMDA receptor antagonist.
Given the significant lack of public data, conducting a thorough investigation into DMXE's metabolite activity would require primary research.
The following table lists the experimentally determined IC₅₀ values for deoxymethoxetamine and several related compounds, based on patch-clamp recordings of NMDAR-expressing neurons in mice [1] [2].
| Compound | IC₅₀ Value (μM) | Relative Potency to Methoxetamine |
|---|---|---|
| O-Desmethyl Methoxetamine (Metabolite) | 0.227 | ~2.3 times more potent |
| Methoxetamine (MXE) | 0.524 | Baseline |
| Methoxisopropamine (MXIP) | 0.661 | ~1.3 times less potent |
| This compound (DMXE) | 0.679 | ~1.3 times less potent |
| N-Desethyl Methoxetamine (Metabolite) | 1.649 | ~3.1 times less potent |
As the data shows, DMXE is slightly less potent than its parent compound, methoxetamine, but remains a potent NMDAR blocker [1].
The comparative IC₅₀ data was generated using a rigorous electrophysiological approach, detailed below [1] [2].
Dissociative arylcyclohexylamines like DMXE primarily exert their effects by non-competitively blocking the NMDA receptor. The following diagram illustrates the key steps involved in the cited study for determining the IC₅₀ value.
This workflow directly links the experimental procedures to the final quantitative results in the table [1] [2].
While no single source details a complete validated method for DMXE, analytical strategies for NPS typically use orthogonal techniques (multiple independent methods) for confident identification and quantification [1]. The table below summarizes common techniques and their applicability to DMXE analysis based on general NPS analysis strategies.
| Technique | Primary Role | Applicability to DMXE | Key Considerations |
|---|---|---|---|
| ATR-FTIR [1] | Rapid screening & identification | High; used for initial identification of unknown powders. | Minimal sample prep; requires reference spectrum library for definitive ID. |
| GC-MS & LC-MS(/MS) [1] | Confirmatory identification & quantification | High; standard for definitive identification and precise measurement. | Can differentiate isomers; may require method development (column, mobile phase). |
| NMR Spectroscopy [1] | Definitive structural elucidation | Critical for novel, unconfirmed structures. | Used when MS data is inconclusive; requires pure sample; expensive and time-consuming. |
For any analytical method used in a regulatory or quality control setting, validation is essential to prove it is suitable for its intended purpose. The core validation parameters are summarized below, based on standard pharmaceutical protocols [2].
| Validation Parameter | Objective | Typical Experimental Procedure & Acceptance Criteria |
|---|---|---|
| Specificity [1] | Ensure method distinguishes analyte from impurities. | Analyze blank, placebo, and sample. Should show no interference at analyte retention time. |
| Linearity & Range [2] | Demonstrate proportional response to analyte concentration. | Test 5+ concentrations across specified range. Acceptance: Correlation coefficient (r²) > 0.99. |
| Accuracy (Recovery) [2] | Measure closeness of results to true value. | Spike placebo with known analyte amounts (e.g., 50%, 100%, 150%). Acceptance: Mean recovery 98-102%. |
| Precision [2] | Measure degree of repeatability under normal conditions. | Analyze multiple homogenous samples. Acceptance: %RSD ≤ 2.0% for repeatability. |
| Limit of Detection (LOD) [2] | Lowest detectable amount of analyte. | Based on signal-to-noise (3:1) or LOD=3.3 × (SD of response/Slope of curve). |
| Limit of Quantitation (LOQ) [2] | Lowest quantifiable amount with precision and accuracy. | Based on signal-to-noise (10:1) or LOQ=10 × (SD of response/Slope of curve). |
The following diagram outlines a logical workflow for analyzing an unknown sample suspected to contain DMXE, integrating the techniques and validation principles previously discussed. This strategy efficiently identifies known substances and routes unidentifiable samples for more in-depth analysis.
Suppose a white powder is seized. Analysis could follow this path [1]:
The table below summarizes the current state of knowledge regarding DMXE and immunoassay analysis.
| Aspect | Current Status for DMXE | Relevant Context from Literature |
|---|---|---|
| Specific Cross-Reactivity Data | No published studies found [1] | Not applicable |
| Structural Alerts | Member of the arylcyclohexylamine (ACH) class; structural analog of ketamine, PCP, and MXE [2] | ACH compounds are a known challenge for immunoassays due to their structural diversity and potential for cross-reactivity [1] [3]. |
| Research Chemical Status | Limited history of human use; metabolism, toxicity, and assay reactivity are not well-researched [2] | Immunoassays for drugs of abuse are notoriously susceptible to false positives from structurally related, "out-of-class" compounds [3]. |
Although no DMXE-specific protocols exist, established methodologies for evaluating immunoassay cross-reactivity are well-documented. The following workflow outlines the standard procedure based on clinical laboratory guidelines.
The methodology is adapted from NCCLS Guideline EP7-A and involves spiking a blank sample matrix with the potential interferent and calculating the percentage cross-reactivity [4]. The core experimental steps are:
The lack of data means that the presence of DMXE in a sample could lead to either false-negative results (if the assay does not recognize it) or false-positive results for related targets like PCP [3]. For definitive analysis, more specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are necessary, as this method separates compounds before detection and is the standard for confirming the identity of new psychoactive substances [1].
Future research should prioritize experimental cross-reactivity screening of DMXE and similar ACH analogs against common immunoassay targets, particularly PCP and ketamine. The principle that structural similarity often predicts cross-reactivity provides a rationale for such investigations [4] [3].
DMXE is a synthetic dissociative drug from the arylcyclohexylamine family. Its primary mechanism of action, shared by other compounds in this class, is antagonism of the N-Methyl-D-aspartate (NMDA) receptor [1]. It acts as a non-competitive antagonist at the PCP binding site within the receptor's ion channel [2] [3].
A 2022 docking study and patch-clamp assay provided experimental data on the half-maximal inhibitory concentration (IC₅₀) for several methoxetamine-related compounds at NMDA receptors, offering a direct comparison of their potency [4]. A lower IC₅₀ indicates a more potent inhibitor.
The table below summarizes these findings:
| Compound | IC₅₀ at NMDA Receptors (μM) |
|---|---|
| O-Desmethyl Methoxetamine (metabolite) | 0.227 |
| Methoxetamine (MXE) | 0.524 |
| Methoxisopropamine (MXiPr) | 0.661 |
| DMXE | 0.679 |
| N-Desethyl Methoxetamine (metabolite) | 1.649 |
Source: Adapted from [4]
This data shows that DMXE is a potent NMDA receptor blocker, with a potency slightly lower than its parent compound, methoxetamine, but higher than its major N-desethyl metabolite [4].
The quantitative IC₅₀ data in the table above was generated using the following methodology [4]:
The following diagram illustrates the shared primary mechanism of action for DMXE and other arylcyclohexylamines like ketamine and PCP.
While the NMDA receptor antagonism is well-established, the search results indicate a lack of comprehensive binding affinity (Ki) data for DMXE across a range of other neuroreceptors [5]. Future research is needed to: